molecular formula C14H15NO2 B1609976 4-Morpholino-2-naphthol CAS No. 159596-05-1

4-Morpholino-2-naphthol

Cat. No.: B1609976
CAS No.: 159596-05-1
M. Wt: 229.27 g/mol
InChI Key: IPHLOJFBRZIUGM-UHFFFAOYSA-N
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Description

4-Morpholino-2-naphthol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

159596-05-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2

InChI Key

IPHLOJFBRZIUGM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC3=CC=CC=C32)O

Canonical SMILES

C1COCCN1C2=CC(=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Morpholino-2-naphthol was prepared as described in Example 2(b). A mixture of 4-morpholino-2-naphthol (0.50 g;0.0022 mol), 1,1-dianisylprop-2-yn-1-ol (0.59 g; 0.0022 mol), acidic alumina Brockmann 1(4 g) and toluene (35.0 ml) was heated and stirred for 1.5 h, cooled, filtered and the solid washed with toluene. The filtrate was evaporated to give an orange crystalline solid which was washed with diethyl ether to give 3,3-dianisyl -6-morpholino-3H-naphtho[2,1-b]pyran as a white solid (0.61 g;58% yield), m.pt. 211°-213° C. ##STR21##
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,1-dianisylprop-2-yn-1-ol
Quantity
0.59 g
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Chloro-4-morpholino-2-naphthol (15.0 g;0.057 mol), prepared as described in 2(a) above, was dissolved in 10% aqueous potassium hydroxide (100 ml) and was treated in the presence of palladium on charcoal (1.75 g;5%) at room temperature under 3 atmospheres of hydrogen until a stoichiometric amount of hydrogen was absorbed (approximately 24h). The palladium catalyst was removed by filtration and the filtrate neutralised with glacial acetic acid to afford 4-morpholino-2-naphthol as a white solid (8.5 g;65%), m.pt. 231°-232° C. ##STR19##
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
2(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

in a 0.3 l steel autoclave, 10.5 g of 1-chloro-4-morpholino-2-naphthol in 150 ml of sodium hydroxide (2N) and 30 ml of ethanol are maintained under a pressure of 3 bar and at 35° C. in the presence of 3 g of palladium on charcoal (5%) for 7 hours. The solution is then filtered to remove the catalyst. The aqueous phase is then acidified with acetic acid and then filtered. The precipitate is washed with water and then dried. 7.1 g of 4-morpholino-2-naphthol are thus obtained.
[Compound]
Name
steel
Quantity
0.3 L
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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